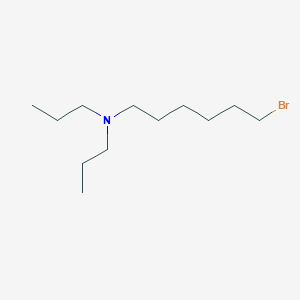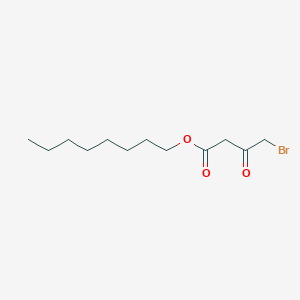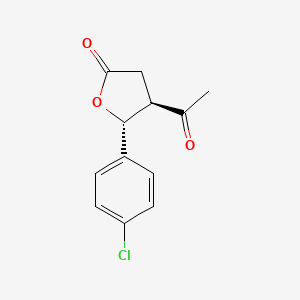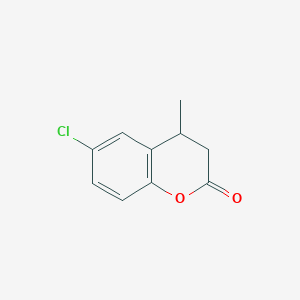![molecular formula C10H18O2S3 B14371153 2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol CAS No. 94189-62-5](/img/structure/B14371153.png)
2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol is an organic compound with the molecular formula C10H18O2S3. This compound features a unique structure that includes a dithiane ring and an oxan-2-ol moiety, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
The synthesis of 2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a dithiane derivative with an oxan-2-ol precursor in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol can be compared with other similar compounds such as:
2-(2-Methylsulfanyl-1,3-dithian-2-yl)oxan-2-ol: This compound shares a similar structure but may have different substituents on the dithiane ring.
2-Methylsulfanyl-5,7-dihydro-thieno(3,4-d)pyrimidin-4-ol: This compound has a different core structure but similar functional groups, leading to comparable chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
94189-62-5 |
|---|---|
Molekularformel |
C10H18O2S3 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
2-(2-methylsulfanyl-1,3-dithian-2-yl)oxan-2-ol |
InChI |
InChI=1S/C10H18O2S3/c1-13-10(14-7-4-8-15-10)9(11)5-2-3-6-12-9/h11H,2-8H2,1H3 |
InChI-Schlüssel |
PBBOAIDSFQQNFI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1(SCCCS1)C2(CCCCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)
![Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate](/img/structure/B14371095.png)
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)



![Pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14371121.png)
![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)

![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)

![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
